
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is an organic compound that features a urea moiety substituted with a chlorinated and methylsulfanyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylsulfanylphenylamine and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-methylsulfanylphenylamine is dissolved in an appropriate solvent such as dichloromethane. Dimethylcarbamoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea, 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea.
Substitution: 3-(5-Amino-2-methylsulfanylphenyl)-1,1-dimethylurea, 3-(5-Mercapto-2-methylsulfanylphenyl)-1,1-dimethylurea.
Hydrolysis: 5-Chloro-2-methylsulfanylphenylamine, carbon dioxide.
Applications De Recherche Scientifique
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea
- 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea
- 3-(5-Bromo-2-methylsulfanylphenyl)-1,1-dimethylurea
Uniqueness
3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, which may not be observed in similar compounds with different substituents.
Propriétés
Numéro CAS |
10393-84-7 |
|---|---|
Formule moléculaire |
C10H13ClN2OS |
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
3-(5-chloro-2-methylsulfanylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2OS/c1-13(2)10(14)12-8-6-7(11)4-5-9(8)15-3/h4-6H,1-3H3,(H,12,14) |
Clé InChI |
LRMYXWVLIINZSE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=C(C=CC(=C1)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


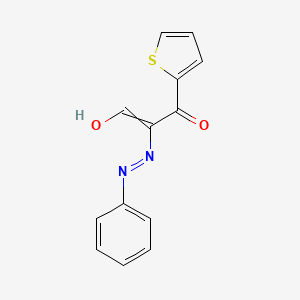

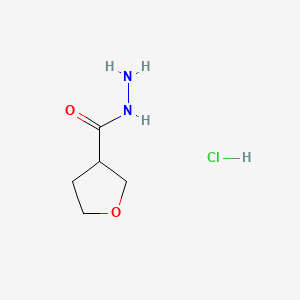
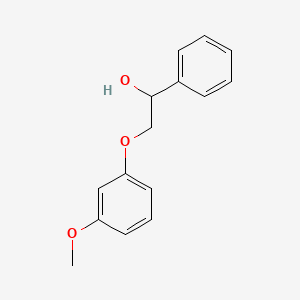

![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
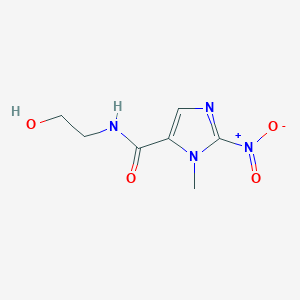
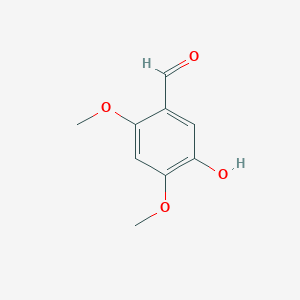
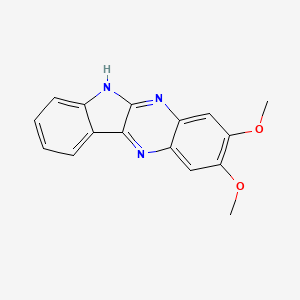
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
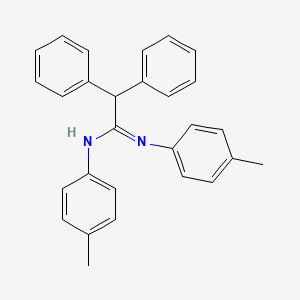
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
